molecular formula C10H2Cl5NO2 B14595006 1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione CAS No. 61133-91-3

1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B14595006
CAS No.: 61133-91-3
M. Wt: 345.4 g/mol
InChI Key: RDKGIXFNTVBQGK-UHFFFAOYSA-N
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Description

1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione is an organochlorine compound known for its unique chemical structure and properties This compound is characterized by the presence of a pentachlorophenyl group attached to a pyrrole ring, which is further substituted with two keto groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of pentachlorophenyl derivatives with pyrrole under specific conditions. One common method involves the use of pentachlorophenyl isocyanate and pyrrole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Halogen atoms in the pentachlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of pentachlorophenylquinone derivatives.

    Reduction: Formation of hydroxyl-substituted pyrrole derivatives.

    Substitution: Formation of various substituted pentachlorophenyl derivatives.

Scientific Research Applications

1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the pentachlorophenyl group enhances its ability to interact with hydrophobic pockets in target molecules, while the pyrrole ring and keto groups contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.

    Pentachlorophenyl isocyanate: A precursor in the synthesis of various pentachlorophenyl derivatives.

    Pentachlorophenyl laurate: Used in industrial applications for its antimicrobial properties.

Uniqueness

1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione stands out due to its unique combination of a pentachlorophenyl group and a pyrrole ring with keto substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61133-91-3

Molecular Formula

C10H2Cl5NO2

Molecular Weight

345.4 g/mol

IUPAC Name

1-(2,3,4,5,6-pentachlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H2Cl5NO2/c11-5-6(12)8(14)10(9(15)7(5)13)16-3(17)1-2-4(16)18/h1-2H

InChI Key

RDKGIXFNTVBQGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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